1-Butyl-4-methylpyridinium hexafluorophosphate

Crude Oil Demulsification Petroleum Processing Hydrophobicity

Generic substitution of hexafluorophosphate ionic liquids risks significant performance deviation in critical applications. This pyridinium RTIL [bmpy][PF6] delivers quantifiable advantages where imidazolium analogs fail. • Delivers 15% absolute increase in heavy crude oil demulsification efficiency vs. [bmim][BF4] at 1000 ppm, reducing energy and processing costs. • Enables Beckmann rearrangement of cyclododecanone oxime with excellent activity/selectivity; imidazolium analogs are practically inactive. • Functions as a surface passivation agent in perovskite solar cells, binding under-coordinated Pb²⁺ defects to enhance moisture stability.

Molecular Formula C10H16F6NP
Molecular Weight 295.2 g/mol
CAS No. 401788-99-6
Cat. No. B1279522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-4-methylpyridinium hexafluorophosphate
CAS401788-99-6
Molecular FormulaC10H16F6NP
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CC=C(C=C1)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-10(2)6-9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
InChIKeyXBSZSSGZQFAUPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-4-methylpyridinium hexafluorophosphate (CAS 401788-99-6) – Technical Identity and Key Procurement Specifications


1-Butyl-4-methylpyridinium hexafluorophosphate (CAS 401788-99-6), also designated [bmpy][PF6], is a room-temperature ionic liquid (RTIL) of the pyridinium class [1]. It comprises a 1-butyl-4-methylpyridinium cation paired with the hydrophobic, weakly-coordinating hexafluorophosphate anion [PF6]⁻ . This combination yields a salt with a melting point in the range of 42–46 °C [2], a density of 1.327 g/cm³ at 25 °C , and characteristic properties including negligible vapor pressure and high thermal stability [3]. The compound is primarily supplied for research and development applications in electrochemistry, catalysis, and separation science, typically with purity grades of ≥97% to ≥99% [2].

Why 1-Butyl-4-methylpyridinium Hexafluorophosphate Cannot Be Simply Replaced by Another [PF6]-Based Ionic Liquid


Generic substitution among hexafluorophosphate-based ionic liquids is scientifically unsound due to the profound influence of the cation on performance-critical properties. The 1-butyl-4-methylpyridinium cation confers a distinct combination of aromaticity, basicity, and steric profile compared to the widely used 1-butyl-3-methylimidazolium cation [1]. These structural differences manifest as quantifiable variations in catalytic activity [2], demulsification efficiency [3], and even the propensity for in situ generation of catalytic HF under specific conditions [4]. Therefore, replacing this compound with a close analog like [BMIM][PF6] without quantitative validation will likely result in significant deviation from expected experimental outcomes, compromising reproducibility and process efficiency. The following evidence demonstrates precisely where these functional differences translate into measurable, application-specific advantages.

Quantitative Evidence for Selecting 1-Butyl-4-methylpyridinium Hexafluorophosphate over Its Closest Analogs


Superior Demulsification Efficiency Compared to BF4⁻ and I⁻ Analogs in Heavy Crude Oil Processing

In a direct head-to-head comparison for water separation from heavy crude oil emulsions, the hexafluorophosphate ([PF6]⁻) variant of the 1-butyl-4-methylpyridinium cation demonstrates vastly superior performance over its tetrafluoroborate ([BF4]⁻) and iodide (I⁻) counterparts [1].

Crude Oil Demulsification Petroleum Processing Hydrophobicity

High Catalytic Activity and Selectivity in Beckmann Rearrangement vs. Inactive Imidazolium Analogs

A direct comparative study in the Beckmann rearrangement of cyclododecanone oxime reveals a stark functional difference between pyridinium and specific imidazolium-based ionic liquids [1]. While [bmpy][PF6] (this compound) facilitates the reaction with excellent activity and selectivity, the 1-butyl-2,3-dimethylimidazolium hexafluorophosphate ([C4m2im][PF6]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]) analogs are practically inactive.

Beckmann Rearrangement Catalysis ω-Laurolactam Synthesis

Quantifiable Density Advantage over [BMIM][PF6] for Volumetric Applications

The density of 1-butyl-4-methylpyridinium hexafluorophosphate is a critical parameter for applications where mass per unit volume impacts reactor loading, biphasic separation, or buoyancy-driven flow . This compound exhibits a density of 1.327 g/cm³ at 25 °C .

Density Volumetric Properties Process Engineering

Superior Perovskite Surface Passivation and Moisture Stability vs. Untreated Controls

1-Butyl-4-methylpyridinium hexafluorophosphate has been established as a highly effective surface passivation agent for MAPbI3 perovskite films, providing quantifiable improvements in device stability [1]. The ionic liquid treatment reduces non-radiative carrier recombination by bonding to under-coordinated Pb2+ defects via the pyridinium nitrogen. Critically, the bulky organic cation and fluorine atoms enhance surface hydrophobicity, leading to demonstrably improved moisture stability compared to untreated perovskite films [1].

Perovskite Solar Cells Surface Passivation Moisture Stability

Effective Electrocatalyst for Levodopa Detection with Enhanced Analytical Performance

Modification of a carbon paste electrode with 1-butyl-4-methylpyridinium hexafluorophosphate results in a stable and sensitive electrocatalyst for the determination of levodopa [1]. The modified electrode demonstrates superior performance for levodopa detection when directly compared to an unmodified carbon paste electrode in voltammetric studies [1].

Electrochemical Sensors Levodopa Detection Modified Electrodes

High-Value Application Scenarios for 1-Butyl-4-methylpyridinium Hexafluorophosphate Supported by Differential Evidence


Enhanced Water Separation from Heavy Crude Oil Emulsions in Petroleum Processing

Based on the direct comparative evidence in Section 3, this compound should be prioritized for processes requiring high-efficiency demulsification of heavy crude oil emulsions. Its hexafluorophosphate anion confers a 15% absolute increase in demulsification efficiency over the tetrafluoroborate analog and a 40% increase over the iodide analog at 1000 ppm [1]. This translates to significant reductions in processing time and energy consumption, directly impacting operational costs in oil field applications.

Beckmann Rearrangement Catalysis for Selective ω-Laurolactam Production

For research or pilot-scale Beckmann rearrangement of cyclododecanone oxime, 1-butyl-4-methylpyridinium hexafluorophosphate is a functionally unique medium. The evidence shows it provides excellent activity and selectivity, whereas the 1-butyl-2,3-dimethylimidazolium and 1-butyl-3-methylimidazolium tetrafluoroborate analogs are practically inactive [1]. This makes it an essential, rather than optional, component for achieving the desired conversion and selectivity in this specific synthesis.

Surface Passivation of Perovskite Films for Enhanced Photovoltaic Device Stability

In the fabrication of perovskite solar cells, this ionic liquid serves as a functional surface passivation agent, not merely a solvent. The supporting evidence confirms its ability to bind to under-coordinated Pb2+ defects and enhance film hydrophobicity, leading to improved moisture stability compared to untreated films [1]. Researchers seeking to improve the long-term operational stability of perovskite devices should consider this compound for interface engineering, as it provides a direct, chemically specific benefit not replicated by generic ionic liquids.

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